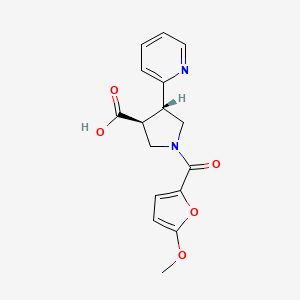![molecular formula C11H12N4OS2 B5517813 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide often involves electrophilic building blocks and the formation of ring-annulated products. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones uses N-aryl-2-chloroacetamides as doubly electrophilic components, showcasing a method that might be relevant for synthesizing the title compound through elimination reactions and ring closure mechanisms, producing acceptable yields and confirmed by analytical and spectral studies (Janardhan et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds structurally related to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide has been characterized through various techniques, including NMR, IR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction. These methods confirm the planarity and coplanarity of specific moieties within the molecules and help in understanding the spatial arrangement of atoms which is crucial for the compound's reactivity and interaction with biological targets (Liang, 2014).
Chemical Reactions and Properties
Compounds with similar core structures undergo various chemical reactions, including condensation, cyclization, and reactions with electrophiles and nucleophiles. These reactions expand the chemical versatility of the compound, enabling the synthesis of derivatives with potential biological activities. For example, the reaction of dimethyl acetone-1,3-dicarboxylate leads to the synthesis of derivatives through transformations involving thiazole and pyrimidine moieties (Žugelj et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for their application in synthesis and pharmaceutical formulation. X-ray crystallography reveals the crystalline structure and molecular conformation, which are critical for understanding the compound's stability and reactivity. The crystal structures of related compounds show significant non-covalent interactions, such as hydrogen bonding, which influence their physical properties (Subasri et al., 2017).
Scientific Research Applications
CDK Inhibition and Anticancer Activity
2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives, closely related to the compound , have shown promise as inhibitors of cyclin-dependent kinase-2 (CDK2). These derivatives have demonstrated significant potential in anticancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The synthesis and structure-activity relationships (SARs) of these compounds highlight their biochemical interactions and potential as therapeutic agents (Wang et al., 2004).
Antifungal Properties
Compounds structurally similar to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide have been synthesized and tested for their antifungal properties. Studies have found that certain derivatives display effective antifungal activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential applications in treating fungal infections (Jafar et al., 2017).
Anticonvulsant Effects
Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which are structurally related to the compound, has revealed potential anticonvulsant properties. These compounds have shown moderate effectiveness in preventing seizures in animal models, indicating a possibility for development into anticonvulsant medications (Severina et al., 2020).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
In synthetic chemistry, compounds like 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide are used as building blocks for the formation of more complex structures, such as fused thiazolo[3,2-a]pyrimidinones. These structures have various applications in pharmaceutical and material sciences (Janardhan et al., 2014).
Development of Antimicrobial Agents
Some derivatives of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide have been explored for their antimicrobial properties. These compounds have been found to exhibit promising activity against various microbial strains, suggesting their potential in developing new antimicrobial drugs (Bondock et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c1-7-5-8(2)14-11(13-7)18-6-9(16)15-10-12-3-4-17-10/h3-5H,6H2,1-2H3,(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMHGKCYZHHFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726375 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)
![N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5517741.png)
![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)
![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)
![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)
![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)


![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)
![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)


